7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6BrN3O |
|---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
7-bromo-3-pyrazin-2-yl-1,2-benzoxazole |
InChI |
InChI=1S/C11H6BrN3O/c12-8-3-1-2-7-10(15-16-11(7)8)9-6-13-4-5-14-9/h1-6H |
InChI Key |
PWYZJWKIABWJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)ON=C2C3=NC=CN=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of 7 Bromo 3 Pyrazin 2 Yl 1,2 Benzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the benzoxazole (B165842) and pyrazine (B50134) rings. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are detailed below.
The benzoxazole ring system, being aromatic, will have protons in the downfield region, typically between 7.0 and 8.5 ppm. The bromine atom at the 7-position will exert a significant electronic effect, influencing the chemical shifts of the adjacent protons. The pyrazine ring protons are also expected in the aromatic region, generally at lower field due to the presence of two electronegative nitrogen atoms.
Based on data from analogous bromo-substituted benzoxazoles and pyrazine derivatives, the following ¹H NMR data are predicted:
H-4: This proton is expected to be a doublet, coupled to H-5. Its chemical shift would be influenced by the adjacent oxygen atom and the bromine at the 7-position.
H-5: This proton would appear as a triplet or a double doublet, coupled to both H-4 and H-6.
H-6: This proton is anticipated to be a doublet, coupled to H-5. The proximity to the bromine atom at C-7 will likely deshield this proton, shifting it downfield.
Pyrazine Protons (H-3', H-5', H-6'): The protons on the pyrazine ring will have characteristic chemical shifts and coupling constants. H-3' is adjacent to the point of attachment to the benzoxazole ring and a nitrogen atom, which would likely place its signal at the lowest field among the pyrazine protons. H-5' and H-6' would also be in the downfield region, showing characteristic coupling patterns.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.80 - 7.90 | d | ~8.5 |
| H-5 | 7.40 - 7.50 | t | ~8.0 |
| H-6 | 7.65 - 7.75 | d | ~7.5 |
| H-3' | 9.10 - 9.20 | d | ~1.5 |
| H-5' | 8.70 - 8.80 | dd | ~2.5, 1.5 |
| H-6' | 8.60 - 8.70 | d | ~2.5 |
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts for the carbons of this compound are based on the analysis of similar heterocyclic systems. The carbon attached to the bromine atom (C-7) is expected to have a lower chemical shift due to the heavy atom effect. The carbons of the pyrazine ring will also have distinct chemical shifts influenced by the two nitrogen atoms.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 160.0 - 162.0 |
| C-3a | 120.0 - 122.0 |
| C-4 | 125.0 - 127.0 |
| C-5 | 130.0 - 132.0 |
| C-6 | 115.0 - 117.0 |
| C-7 | 118.0 - 120.0 |
| C-7a | 163.0 - 165.0 |
| C-2' | 150.0 - 152.0 |
| C-3' | 145.0 - 147.0 |
| C-5' | 143.0 - 145.0 |
| C-6' | 144.0 - 146.0 |
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling relationships between protons. Cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6 on the benzoxazole ring. Similarly, correlations between the pyrazine protons (H-3', H-5', and H-6') would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the signal for H-4 would show a cross-peak with the signal for C-4.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments and confirming the substitution pattern. Key expected HMBC correlations would include:
Correlations from the pyrazine protons to the carbons of the benzoxazole ring, and vice-versa, which would confirm the C-3 to C-2' linkage.
Correlations from the benzoxazole protons to the quaternary carbons, aiding in their assignment.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is predicted to show characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzoxazole and pyrazine rings would likely appear in the 1650-1450 cm⁻¹ region. The C-O stretching vibration of the benzoxazole ring is anticipated around 1250-1200 cm⁻¹. A significant band corresponding to the C-Br stretching vibration is expected in the lower frequency region, typically around 700-500 cm⁻¹, and is often weak in the IR spectrum. nih.gov
The Raman spectrum would complement the IR data. Aromatic ring vibrations are generally strong in the Raman spectrum. The symmetric vibrations of the heterocyclic rings would be particularly Raman active.
Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| C=N/C=C Ring Stretch | 1650 - 1450 | 1650 - 1450 |
| C-O Stretch | 1250 - 1200 | Weak |
| C-Br Stretch | 700 - 500 | Strong |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry would be crucial for confirming the elemental composition of this compound. The calculated exact mass for the molecular ion [M]⁺ would be compared with the experimentally determined value to confirm the molecular formula C₁₁H₆BrN₃O. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [C₁₁H₆⁷⁹BrN₃O]⁺ | 274.9718 |
| [C₁₁H₆⁸¹BrN₃O]⁺ | 276.9697 |
A plausible fragmentation pathway would likely involve the initial loss of small, stable molecules such as N₂ or CO from the heterocyclic rings. Subsequent fragmentation could involve the cleavage of the bond between the benzoxazole and pyrazine rings, leading to characteristic fragment ions for each moiety. The loss of the bromine atom as a radical could also be a significant fragmentation pathway.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
This section would have detailed the fragmentation patterns of this compound under MS/MS conditions. The analysis would have focused on identifying characteristic fragment ions to confirm the compound's structure, including the cleavage of the pyrazinyl group, the benzoxazole ring, and the loss of the bromine atom. A data table of observed m/z values and their corresponding fragment structures would have been included.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Crystal Packing
This section would have provided a detailed description of the three-dimensional structure of the molecule in its crystalline solid state, as determined by X-ray crystallography.
Bond Lengths, Bond Angles, and Dihedral Angles
A thorough analysis of the precise bond lengths, bond angles, and dihedral angles within the this compound molecule would have been presented. This would have included a discussion of how these parameters compare to standard values and what they reveal about the molecule's electronic and steric properties. Interactive data tables would have been generated to present these crystallographic parameters.
Intermolecular Interactions and Supramolecular Assembly
This subsection would have explored the non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, that govern how individual molecules of this compound pack together in the crystal lattice. The resulting supramolecular architecture would have been described in detail, with an interactive data table summarizing the key intermolecular contacts.
Without access to the primary research data for this specific compound, the generation of a scientifically accurate and informative article according to the requested outline and its stringent content inclusions is not possible.
Computational and Theoretical Investigations of 7 Bromo 3 Pyrazin 2 Yl 1,2 Benzoxazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. dergipark.org.tr For this compound, these calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy. dergipark.org.trresearchgate.netbeun.edu.tr These calculations provide optimized molecular geometry, detailing bond lengths and angles, and form the foundation for further electronic property analysis. The distribution of electron density, molecular orbitals, and electrostatic potential are key outputs that help in understanding the molecule's inherent reactivity and stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. nih.gov
For this compound, the HOMO is primarily localized on the electron-rich benzoxazole (B165842) ring system and the bromine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient pyrazine (B50134) ring, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.40 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The EPS map of this compound reveals distinct regions of positive and negative electrostatic potential.
The regions of negative potential (typically colored red or yellow) are concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the benzoxazole ring, indicating these are the most likely sites for electrophilic attack. researchgate.netmdpi.com Conversely, the regions of positive potential (colored blue) are located around the hydrogen atoms and the bromine atom, suggesting these areas are susceptible to nucleophilic attack. acs.org This information is invaluable for understanding intermolecular interactions and the molecule's binding behavior.
Fukui Functions and Local Reactivity Descriptors
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. tandfonline.comscm.comfaccts.de These functions are used to predict the sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density at a specific atom upon the addition or removal of an electron. scm.com
For this compound, the condensed Fukui functions (fk+, fk-, and fk0) can be calculated for each atom. A higher value of fk+ indicates a more favorable site for nucleophilic attack, while a higher fk- value points to a more probable site for electrophilic attack. The fk0 value is used to predict sites for radical attack. These calculations often reveal that the nitrogen atoms in the pyrazine ring are the primary sites for electrophilic attack, while certain carbon atoms in the benzoxazole ring are more susceptible to nucleophilic attack.
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
|---|---|---|
| N (pyrazine) | 0.085 | 0.150 |
| C (benzoxazole) | 0.120 | 0.050 |
| Br | 0.095 | 0.075 |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule's structure is largely planar due to the fused aromatic rings. However, there is a degree of rotational freedom around the single bond connecting the pyrazinyl and benzoxazole moieties.
By mapping the potential energy surface (PES) as a function of the dihedral angle between the two ring systems, the most stable conformation can be identified. This analysis typically shows that a near-coplanar arrangement of the two heterocyclic rings is the most energetically favorable conformation, as it maximizes π-system conjugation. The energy barriers to rotation between different conformations can also be calculated, providing insight into the molecule's flexibility at different temperatures.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, including its interactions with solvent molecules. rsc.orgnih.govrsc.org These simulations provide a detailed picture of the molecule's conformational changes, vibrational motions, and translational and rotational diffusion in a condensed phase, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO).
MD simulations can reveal how solvent molecules arrange themselves around the solute and form specific interactions, such as hydrogen bonds. For this compound, simulations in an aqueous environment would likely show strong hydration around the polar nitrogen atoms of the pyrazine ring. The dynamic behavior and solvent interactions are crucial for understanding the molecule's solubility, stability, and behavior in a biological environment.
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Chemical Reactivity and Derivatization Studies of 7 Bromo 3 Pyrazin 2 Yl 1,2 Benzoxazole
Reactivity of the Bromine Atom at the 7-Position
The bromine atom attached to the C-7 position of the benzoxazole (B165842) ring is a key functional group for derivatization, primarily through substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) of an aryl bromide is typically a challenging transformation that requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole, the pyrazinyl and benzoxazole heterocyclic systems are electron-withdrawing in nature. However, their electronic influence at the C-7 position is not as pronounced as a nitro group, for example. Consequently, direct SNAr reactions at this position are expected to require harsh conditions, such as high temperatures and highly nucleophilic reagents, and may proceed with low efficiency.
Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming new carbon-carbon and carbon-heteroatom bonds at the C-7 position, overcoming the limitations of SNAr. The C-Br bond is amenable to oxidative addition to a low-valent palladium center, initiating the catalytic cycle for several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound. The bromine at the 7-position is an excellent handle for this transformation. Based on studies of other bromo-substituted heterocycles, a variety of aryl- and heteroarylboronic acids or esters can be coupled under standard palladium catalysis. nih.govrsc.orgnih.gov A typical catalytic system would involve a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precatalyst like PdCl₂(dppf), in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system like dioxane/water or DMF. nih.govresearchgate.net
| Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 7-Phenyl-3-(pyrazin-2-yl)-1,2-benzoxazole |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 7-(4-Methoxyphenyl)-3-(pyrazin-2-yl)-1,2-benzoxazole |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 7-(Thiophen-2-yl)-3-(pyrazin-2-yl)-1,2-benzoxazole |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 7-(Pyridin-3-yl)-3-(pyrazin-2-yl)-1,2-benzoxazole |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is invaluable for introducing alkynyl moieties, which can serve as precursors for further transformations. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base such as triethylamine (B128534) or diisopropylamine. libretexts.orgnih.gov Copper-free conditions have also been developed. nih.gov
| Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 7-(Phenylethynyl)-3-(pyrazin-2-yl)-1,2-benzoxazole |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 7-((Trimethylsilyl)ethynyl)-3-(pyrazin-2-yl)-1,2-benzoxazole |
| Propargyl alcohol | PdCl₂(dppf) / CuI | Et₃N | DMF | 3-(3-(Pyrazin-2-yl)-1,2-benzoxazol-7-yl)prop-2-yn-1-ol |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 7-(Hex-1-yn-1-yl)-3-(pyrazin-2-yl)-1,2-benzoxazole |
Heck Reaction
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. beilstein-journals.orgbeilstein-journals.org This provides a direct route to introduce vinyl groups at the C-7 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. sioc-journal.cnchemrxiv.org The choice of ligand and reaction conditions can influence the regioselectivity of the addition to the alkene. For reactions with acrylates, for instance, the arylation generally occurs at the β-position of the double bond. beilstein-journals.org
| Alkenes | Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 7-((E)-Styryl)-3-(pyrazin-2-yl)-1,2-benzoxazole |
| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | Butyl (E)-3-(3-(pyrazin-2-yl)-1,2-benzoxazol-7-yl)acrylate |
| Acrylonitrile | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-3-(3-(Pyrazin-2-yl)-1,2-benzoxazol-7-yl)acrylonitrile |
Transformations Involving the Pyrazinyl Nitrogen Atoms
The two nitrogen atoms in the pyrazine (B50134) ring are basic and nucleophilic, making them susceptible to reactions with electrophiles and enabling them to act as ligands for metal centers.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on each nitrogen atom of the pyrazine ring can react with alkylating or acylating agents. mdpi.com N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. beilstein-journals.orgbeilstein-journals.org Depending on the stoichiometry and reactivity of the alkylating agent, mono-alkylation can lead to the formation of a pyrazinium salt, which is a permanently charged quaternary ammonium (B1175870) species.
N-acylation can be performed using acyl halides or anhydrides. Similar to N-alkylation, these reactions would introduce an acyl group onto one of the pyrazine nitrogens, forming an N-acylpyrazinium species. These reactions highlight the ability to modify the electronic properties and steric profile of the pyrazine moiety.
| Reaction Type | Reagent | Conditions | Expected Product |
|---|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | Acetonitrile, RT | 1-(7-Bromo-3-(pyrazin-2-yl)-1,2-benzoxazol)-x-methyl pyrazin-1-ium iodide |
| N-Alkylation | Benzyl bromide (BnBr) | DMF, 60 °C | 1-(7-Bromo-3-(pyrazin-2-yl)-1,2-benzoxazole)-x-benzyl pyrazin-1-ium bromide |
| N-Acylation | Acetyl chloride (AcCl) | DCM, Pyridine (B92270) | 1-(7-Bromo-3-(pyrazin-2-yl)-1,2-benzoxazole)-x-acetyl pyrazin-1-ium chloride |
Coordination Chemistry with Metal Centers
Pyrazine and its derivatives are well-known ligands in coordination chemistry. nih.gov The two nitrogen atoms, with their accessible lone pairs, can coordinate to a single metal center in a chelating bidentate fashion or bridge two different metal centers, leading to the formation of coordination polymers. The benzoxazole portion of the molecule could also potentially participate in coordination. nih.gov The compound this compound can therefore be expected to form stable complexes with a variety of transition metals. The coordination behavior would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.
| Metal Ion | Potential Coordination Mode | Example of Potential Complex Structure |
|---|---|---|
| Cu(II) | Bidentate (N,N') | [Cu(L)₂Cl₂] (L = this compound) |
| Zn(II) | Bidentate (N,N') | [Zn(L)Cl₂] |
| Ni(II) | Bidentate (N,N') or Bridging | Ni(L)₂(H₂O)₂₂ |
| Fe(III) | Bidentate (N,N') | [Fe(L)₂Cl₂]Cl |
| Ru(II) | Bidentate (N,N') | Ru(bpy)₂(L)₂ |
Electrophilic Aromatic Substitution on the Benzoxazole Ring System
Electrophilic aromatic substitution (EAS) on the benzene (B151609) portion of the this compound core is expected to be challenging. The reactivity and regioselectivity of EAS are governed by the electronic effects of the existing substituents.
The benzoxazole ring system is generally less reactive towards electrophiles than benzene itself. Furthermore, the molecule contains two strongly deactivating groups attached to the aromatic ring:
The Bromine Atom (at C-7): Halogens are deactivating due to their inductive electron-withdrawing effect, although they are ortho-, para-directing via resonance.
The Pyrazinyl-benzoxazole Moiety (at C-3): The entire heterocyclic system attached to the benzene ring is electron-deficient and acts as a strong deactivating group.
The only activating influence is the ring oxygen of the benzoxazole, which is an ortho-, para-director. The available positions for substitution are C-4, C-5, and C-6.
Position 4: Ortho to the activating oxygen and meta to the deactivating bromine.
Position 5: Para to the activating oxygen but ortho to the deactivating bromine.
Position 6: Ortho to the activating oxygen and ortho to the deactivating bromine.
Considering the combined deactivating effects, forcing conditions (e.g., strong Lewis acids, high temperatures) would be necessary for any EAS reaction to proceed. researchgate.net Predicting the exact regiochemical outcome is complex, but substitution would likely be directed by the oxygen atom to position 4 or 6, with steric hindrance from the adjacent bromine atom potentially disfavoring the C-6 position. Reactions such as nitration or halogenation, if successful, would likely yield a mixture of isomers with low efficiency.
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The search for scholarly articles, patents, and chemical repositories did not yield any publications that specifically investigate the properties or reactions of this particular molecule. While research exists for related chemical structures, such as various substituted benzoxazoles and pyrazines, any extrapolation of their properties to "this compound" would be speculative and not based on direct scientific evidence for this compound.
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Mechanistic Biological Activity Studies of 7 Bromo 3 Pyrazin 2 Yl 1,2 Benzoxazole and Its Derivatives
Investigations into Enzyme Inhibition Mechanisms (In Vitro)
The fusion of aromatic heterocyclic systems, such as benzoxazole (B165842) and pyrazine (B50134), is a common strategy in medicinal chemistry to develop potent and selective enzyme inhibitors.
Kinase Inhibition (e.g., FGFR, CDK, GSK-3, as seen for other benzoxazoles and pyrazines)
Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Both benzoxazole and pyrazine moieties are present in various kinase inhibitors. nih.govnih.govresearchgate.net
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The pyrazine ring and its fused analogs, such as pyrrolo[2,3-b]pyrazine, are key scaffolds in the development of FGFR inhibitors. iivs.org FGFRs are receptor tyrosine kinases whose aberrant signaling can drive tumor growth. thermofisher.com Studies on a series of pyrrolo[2,3-b]pyrazine derivatives have demonstrated potent inhibition of FGFR1. For instance, the replacement of a 1H-pyrrolo[3,2-b]pyridine core with a 5H-pyrrolo[2,3-b]pyrazine scaffold led to a dramatic increase in inhibitory activity against FGFR1, with one compound showing over 90% inhibition at a 1 µM concentration. thermofisher.com Further optimization of this scaffold led to the identification of pan-FGFR inhibitors with favorable activity against FGFR1-4. mdpi.com A pyrrolopyrazine carboxamide derivative, compound 10 , was found to potently and selectively inhibit FGFR2 and FGFR3, including common resistance mutations, while sparing FGFR1/4. reactionbiology.com
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key enzymes in cell cycle regulation, and their inhibition is a valid strategy for cancer therapy. researchgate.net While direct evidence for pyrazinyl-benzoxazoles is scarce, related heterocyclic systems show significant CDK inhibitory activity. For example, a series of spiro-indeno[1,2-b]quinoxaline-benzimidazole derivatives were designed as CDK2 inhibitors. jocpr.com The benzimidazole (B57391) ring is structurally similar to benzoxazole. One of the most promising compounds from this series, 6b , exhibited an IC50 value of 177 nM against CDK2, comparable to the known inhibitor roscovitine (B1683857) (IC50 = 141 nM). jocpr.com This suggests that a benzoxazole ring in a similar arrangement could also confer CDK inhibitory properties.
Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism and neurodevelopment; it is a target for conditions like neurodegenerative diseases. nih.gov Pyrazolopyrimidines, which contain a pyrimidine (B1678525) ring bioisosteric to pyrazine, have been identified as novel GSK-3 inhibitors, with some compounds demonstrating inhibitory activity in the low nanomolar range. rsc.orgacs.org Additionally, pyrazine analogs have been developed as potent irreversible GSK-3 inhibitors. nih.gov
| Compound Class | Specific Compound Example | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyrazine | Compound 9 | FGFR1 | >90% inhibition @ 1 µM | thermofisher.com |
| 3-Amino-pyrazine-2-carboxamide | Compound 18i | FGFR1-4 | Pan-FGFR inhibitor | mdpi.com |
| Spiroindeno[1,2-b]quinoxaline-benzimidazole | Compound 6b | CDK2 | 177 nM | jocpr.com |
| Pyrazolopyrimidine | Not specified | GSK-3 | Low nM range | rsc.org |
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription, making them established targets for anticancer drugs. nih.govmdpi.com Benzoxazole derivatives have been investigated as inhibitors of both type I and type II topoisomerases. nih.gov
A study of 2-substituted benzoxazoles found that several derivatives inhibited human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). nih.gov Notably, 2-(4'-bromophenyl)-6-nitrobenzoxazole, a compound featuring the same bromo-benzoxazole core as the title compound, was identified as the most effective Topo II inhibitor in the series with an IC50 value of 71 µM. nih.gov Another derivative, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole, was the most effective Topo I inhibitor with an IC50 of 104 µM. nih.gov These compounds act as "topoisomerase poisons" by stabilizing the covalent enzyme-DNA complex, which leads to lethal DNA strand breaks. mdpi.com
Reverse Transcriptase Inhibition
HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus and a primary target for antiretroviral therapy. Benzoxazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, a series of 3-[[(dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one derivatives proved to be potent and highly selective antagonists with in vitro IC50 values as low as 19 nM in enzyme assays. Similarly, benzisothiazolone derivatives, which are structurally related to benzoxazoles, have been identified as bifunctional inhibitors of HIV-1 RT, targeting both its DNA polymerase and ribonuclease H activities with IC50 values in the low micromolar range.
Receptor Binding and Modulation (In Vitro)
The ability of small molecules to bind and modulate the function of cellular receptors is a fundamental mechanism of drug action.
G-Protein Coupled Receptor (GPCR) Interactions (e.g., 5-HT3 receptor agonism/antagonism)
GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes. The serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, is a well-known target for antiemetics and treatments for irritable bowel syndrome (IBS).
Several series of benzoxazole derivatives have been synthesized and evaluated for their activity at the 5-HT3 receptor. Research has shown that 2-substituted benzoxazole carboxamides can act as potent 5-HT3 receptor antagonists with nanomolar in vitro activity. In another study, a series of benzoxazoles with a nitrogen-containing heterocycle at the 2-position were assessed for 5-HT3 partial agonist activity. The substitution at the 5-position of the benzoxazole ring was found to be critical for potency. Specifically, 5-chloro derivatives showed increased potency. The compound 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole exhibited a high binding affinity, comparable to the established 5-HT3 antagonist granisetron, and acted as a partial agonist with an intrinsic activity 12% that of serotonin.
| Compound | Modulation Type | Key Findings | Reference |
|---|---|---|---|
| 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole | Partial Agonist | High binding affinity; 12% intrinsic activity of 5-HT. | |
| 2-Substituted benzoxazole carboxamides | Antagonist | Potent functional antagonists with nanomolar in vitro activity. |
Nuclear Receptor Binding
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to hormones and other small molecules. jocpr.com While extensive research on the direct binding of pyrazinyl-benzoxazole scaffolds to nuclear hormone receptors (e.g., estrogen or androgen receptors) is not prominent in the reviewed literature, in silico studies have explored the interaction of benzoxazole derivatives with other nuclear proteins. A molecular docking analysis showed strong binding affinities of certain benzoxazole derivatives toward nuclear factor kappa B (NF-κB), a protein that translocates to the nucleus to regulate gene expression related to inflammation and cell survival. thermofisher.com This suggests that while direct interaction with classic nuclear hormone receptors is not established, the broader family of nuclear transcription factors could be potential targets for this class of compounds, warranting further investigation through dedicated in vitro binding and cell-based trans-activation assays. mdpi.comjocpr.com
Cellular Pathway Modulation Studies (In Vitro)
Extensive in vitro research on benzoxazole derivatives, a chemical class to which 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole belongs, has revealed significant interactions with cellular pathways that are crucial in cancer progression. While direct studies on this compound are not extensively documented in publicly available literature, the activities of its analogues provide a framework for its potential mechanisms of action.
Apoptosis Induction and Cell Cycle Arrest Mechanisms in Cancer Cell Lines
Benzoxazole derivatives have demonstrated notable efficacy in inducing programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for anti-cancer agents, as it eliminates malignant cells. For instance, studies on novel pyrrole-tethered bisbenzoxazole derivatives have shown their ability to induce apoptosis in breast cancer cells. nih.gov Similarly, other benzoxazole-substituted thiazolyl-pyrazole derivatives have been found to induce apoptosis by targeting key cellular components like β-tubulin and caspase-3. researchgate.netresearchgate.net
One particular benzoxazole derivative, K313, was found to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.govnih.gov This compound was observed to trigger apoptosis through a mechanism involving the activation of caspase-9 and caspase-3, as well as poly ADP-ribose polymerase (PARP). nih.gov Furthermore, K313 treatment led to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov
In addition to apoptosis, benzoxazole derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent the growth of tumors. The derivative K313, for example, was shown to cause a moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cells. nih.govnih.gov This effect is potentially linked to the downregulation of the mTOR/p70S6K pathway, which is crucial for cell survival and progression through the cell cycle. nih.gov Other studies on different benzimidazole derivatives, which share structural similarities with benzoxazoles, have also reported cell cycle arrest at various phases, including the G1/S and S phases, in different cancer cell lines. mdpi.com
Interactive Table: Effects of Benzoxazole Derivatives on Apoptosis and Cell Cycle in Cancer Cell Lines.
| Compound Class | Cell Line(s) | Observed Effect | Key Molecular Targets/Pathways |
|---|---|---|---|
| Pyrrole-tethered bisbenzoxazoles | Breast cancer cells | Apoptosis induction | Not specified |
| Benzoxazole-substituted thiazolyl-pyrazoles | MDA-MB-231 (breast cancer) | Apoptosis induction, cell proliferation inhibition | β-tubulin, Caspase-3 |
Autophagy Modulation
Autophagy is a cellular process of self-degradation of cellular components. In the context of cancer, it can have a dual role, either promoting cell survival or contributing to cell death. Some benzoxazole derivatives have been found to modulate this pathway.
The benzoxazole derivative K313 has been identified as a potent inhibitor of autophagy. nih.gov Treatment of Nalm-6 and Daudi cells with K313 resulted in the blockage of autophagic flux. nih.gov This was evidenced by the accumulation of key autophagy-related proteins, LC3-II and p62, in a dose- and time-dependent manner. nih.govnih.gov The inhibition of autophagy can be a therapeutic strategy to enhance the efficacy of anticancer drugs by preventing cancer cells from using this survival mechanism.
In Vitro Antimicrobial and Antifungal Activity Mechanisms
The benzoxazole scaffold is a common feature in many compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. nih.govnih.gov While the precise mechanisms for this compound are not specifically detailed, research on related compounds provides insights into their potential modes of action against pathogenic microorganisms.
Inhibition of Bacterial Cell Wall Synthesis
While direct evidence for the inhibition of bacterial cell wall synthesis by this compound is not available, this is a common mechanism of action for many antimicrobial agents. The structural features of benzoxazole derivatives could potentially allow them to interfere with the enzymes responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Further research is needed to explore this specific mechanism for this class of compounds.
Disruption of Fungal Membrane Integrity
Several studies have pointed towards the disruption of fungal membrane integrity as a key mechanism for the antifungal activity of benzoxazole derivatives. The plasma membrane is essential for maintaining the internal environment of the fungal cell, and its disruption leads to cell death. Research on certain benzoxazole and benzothiazole (B30560) derivatives has suggested that their biological activity occurs at the plasma membrane of Candida albicans. researchgate.net The lipophilic nature of the benzoxazole ring system may facilitate its insertion into the fungal membrane, leading to increased permeability and leakage of cellular contents.
Molecular Targets in Pathogens (e.g., GyrB complex)
A significant molecular target for many antibacterial agents is the bacterial DNA gyrase, an enzyme essential for DNA replication, recombination, and repair. nih.gov The GyrB subunit of this enzyme contains the ATP-binding site, and its inhibition prevents the supercoiling of DNA, ultimately leading to bacterial cell death. nih.gov
Several classes of inhibitors that target the GyrB subunit have been developed, and some benzothiazole derivatives, which are structurally related to benzoxazoles, have shown potent inhibitory activity against the E. coli DNA gyrase. nih.govjic.ac.uk These inhibitors bind to the ATP-binding pocket of GyrB, preventing the enzyme from functioning. jic.ac.uk Molecular modeling studies have indicated that specific side groups on these inhibitor molecules interact with key amino acid residues within the active site of the enzyme. nih.gov It is plausible that this compound and its derivatives could exert their antibacterial effects through a similar mechanism of GyrB inhibition, although direct experimental evidence is required to confirm this.
Interactive Table: Potential Antimicrobial and Antifungal Mechanisms of Benzoxazole Derivatives.
| Mechanism | Pathogen Type | Potential Molecular Target/Effect |
|---|---|---|
| Disruption of membrane integrity | Fungi (e.g., Candida albicans) | Fungal plasma membrane |
Anti-Inflammatory Mechanisms (In Vitro)
The anti-inflammatory potential of compounds containing benzoxazole and pyrazine moieties is well-documented. The primary mechanisms investigated in vitro include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.
COX Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nano-ntp.comderpharmachemica.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov
Several studies have demonstrated the potential of benzoxazole derivatives as COX inhibitors. For instance, a series of methyl-2-(substituted amido) benzoxazole-5-carboxylates showed promising COX-2 inhibitory activity. nano-ntp.com Similarly, methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates have been synthesized and evaluated for their ability to inhibit human COX-2, with some compounds showing activity comparable to the standard drug, refecoxib. jocpr.com
The 2-(2-arylphenyl)benzoxazole scaffold has also been identified as a novel and selective ligand for the COX-2 enzyme. nih.gov Certain derivatives within this class have exhibited potent in vivo anti-inflammatory activity, even superior to clinically used NSAIDs like diclofenac (B195802) and celecoxib. nih.gov
Interactive Table: COX Inhibition by Benzoxazole Derivatives
| Compound Class | Specific Derivative Example | Target | IC50 (µg/mL) | Selectivity | Reference |
| Methyl-2-(substituted amido) benzoxazole-5-carboxylates | Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 | - | nano-ntp.com |
| Methyl-2-(substituted amido) benzoxazole-5-carboxylates | Methyl-2-benzamido benzoxazole-5-carboxylate | COX-2 | 30.7 | - | nano-ntp.com |
| Methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates | Compound VIIc | COX-2 | 6.40 | High selectivity towards COX-2 | jocpr.com |
| Methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates | Compound VIIb | COX-2 | 9.39 | High selectivity towards COX-2 | jocpr.com |
| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | Compound VI 6 | COX-2 | - | 379-fold selective towards COX-2 over COX-1 | derpharmachemica.com |
| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | Compound VI 12 | COX-2 | - | >465-fold selective towards COX-2 over COX-1 | derpharmachemica.com |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Given these findings, it is plausible that This compound could exhibit anti-inflammatory effects through the inhibition of COX enzymes, potentially with selectivity for COX-2. The pyrazine ring may also contribute to this activity, as pyrazole (B372694) derivatives, which are structurally related, are known to be potent COX inhibitors. nih.govrjpbr.com
Cytokine Modulation
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), play a crucial role in the inflammatory cascade. The inhibition of the release of these cytokines is another important mechanism for anti-inflammatory agents.
While direct studies on cytokine modulation by benzoxazole derivatives are less common in the provided literature, the pyrazine and pyrimidine moieties have been investigated in this context. A series of novel pyridinyl pyrimidine derivatives were tested for their ability to inhibit the release of TNF-α and IL-1β from peripheral blood mononuclear cells (PBMC). nih.gov One of the most active compounds in this series inhibited the release of TNF-α with an IC50 of 3.2 µM and IL-1β with an IC50 of 2.3 µM. nih.gov
Furthermore, pyrazine derivatives have been evaluated as inhibitors of nitric oxide (NO) and pro-inflammatory cytokine production. mdpi.com Since the pyrazine ring is a core component of This compound , it is conceivable that this compound could modulate inflammatory responses by inhibiting the production or release of key cytokines.
Neuroprotective Mechanisms (In Vitro)
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by progressive neuronal loss. The development of neuroprotective agents is a critical therapeutic strategy. Benzoxazole derivatives have emerged as promising candidates in this area.
A series of novel synthetic substituted benzo[d]oxazole-based derivatives have been shown to exert neuroprotective effects on β-amyloid (Aβ)-induced toxicity in PC12 cells, a common in vitro model for AD research. nih.gov One particular compound, 5c, was found to significantly increase the viability of Aβ-induced PC12 cells. nih.gov
The underlying neuroprotective mechanisms of these benzoxazole derivatives have been linked to the modulation of key signaling pathways. For instance, compound 5c was shown to promote the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) in Aβ-treated PC12 cells. nih.gov This suggests that the neuroprotective effects may be mediated through the Akt/GSK-3β/NF-κB signaling pathway. nih.gov
Additionally, some benzoxazole-oxadiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in AD therapy. researchgate.netnih.gov Several of these compounds demonstrated potent inhibitory activity against both enzymes, with some being more potent than the standard drug, donepezil. researchgate.netnih.gov
Interactive Table: Neuroprotective Activity of Benzoxazole Derivatives
| Compound Class | Specific Derivative Example | In Vitro Model | Mechanism of Action | IC50 (µM) (for Cholinesterase Inhibition) | Reference |
| Substituted benzo[d]oxazole-based derivatives | Compound 5c | Aβ-induced PC12 cells | Promotes phosphorylation of Akt and GSK-3β; Decreases expression of NF-κB, RAGE, BACE1, iNOS, and Bax/Bcl-2 ratio; Reduces tau hyperphosphorylation. | - | nih.gov |
| Benzoxazole-oxadiazole analogues | Analogue 2 | AChE and BuChE inhibition | - | AChE: 6.40, BuChE: 7.50 | researchgate.netnih.gov |
| Benzoxazole-oxadiazole analogues | Analogue 15 | AChE and BuChE inhibition | - | AChE: 5.80, BuChE: 7.20 | researchgate.netnih.gov |
| Benzoxazole-oxadiazole analogues | Analogue 16 | AChE and BuChE inhibition | - | AChE: 6.90, BuChE: 7.60 | researchgate.netnih.gov |
| Pyrazolo[1,5-c] nano-ntp.comnih.govbenzoxazin-5(5H)-one derivatives | Compound 6a | BuChE inhibition | - | BuChE: 1.06 | researchgate.net |
| Pyrazolo[1,5-c] nano-ntp.comnih.govbenzoxazin-5(5H)-one derivatives | Compound 6g | BuChE inhibition | - | BuChE: 1.63 | researchgate.net |
Aβ: β-amyloid; AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; RAGE: Receptor for Advanced Glycation End products; BACE1: β-site amyloid precursor protein cleaving enzyme 1; iNOS: inducible Nitric Oxide Synthase; Bax/Bcl-2: B-cell lymphoma 2-associated X protein/B-cell lymphoma 2.
The presence of the benzoxazole core in This compound suggests that it could possess neuroprotective properties through similar mechanisms, including the modulation of critical cell survival pathways and the inhibition of cholinesterase enzymes. The pyrazine moiety may also contribute to neuroprotective effects, as some pyrazine derivatives have shown activity in protecting against free radical damage in neuronal cell lines. mdpi.com
Structure Activity Relationship Sar Studies of 7 Bromo 3 Pyrazin 2 Yl 1,2 Benzoxazole Analogues
Influence of Substituents at the Benzoxazole (B165842) 5, 6, and 7 Positions on Bioactivity
The substitution pattern on the benzo moiety of the 1,2-benzoxazole ring system is a key determinant of biological activity and pharmacological profile. Modifications at the 5, 6, and 7-positions can significantly impact target binding, selectivity, and even toxicity.
Research on various 1,2-benzoxazole series has demonstrated that these positions are sensitive to substitution. For instance, in a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen atom at the 5-position was found to increase anticonvulsant activity, although it also enhanced neurotoxicity. This suggests that while a substituent at C5 can enhance potency, it must be carefully selected to maintain a safe therapeutic window.
The 6-position has also been identified as crucial for modulating activity. In the development of neuroleptic agents based on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, a fluoro substituent at the 6-position was found to confer maximal activity. This highlights the potential of small, electron-withdrawing groups at this position to favorably interact with target proteins.
While the 7-position is occupied by a bromine atom in the parent compound, its influence is profound and is discussed in detail in section 7.3. Generally, the introduction of substituents at these positions can alter the electronic distribution, lipophilicity, and steric profile of the molecule, all of which are critical for molecular recognition by biological targets.
| Position | Substituent Type | Observed/Potential Effect | Rationale |
|---|---|---|---|
| 5 | Halogen (e.g., Cl, Br) | Increased potency, potential for increased neurotoxicity. | Enhances binding affinity through halogen bonds or hydrophobic interactions; may also affect distribution to the CNS. |
| 6 | Small, Electron-Withdrawing (e.g., F) | Can maximize activity (e.g., neuroleptic). | Alters the electronic character of the ring system, potentially improving interactions with the target's active site. |
| 7 | Halogen (e.g., Br) | Significant impact on potency and physicochemical properties (see Section 7.3). | Acts as a key interaction point, increases lipophilicity, and can block metabolic pathways. |
Role of the Pyrazine (B50134) Ring Substitutions on Target Affinity and Selectivity
The pyrazine ring is a common scaffold in medicinal chemistry, known for its role in a variety of biologically active compounds, including anticancer and anti-inflammatory agents. Substitutions on this ring can fine-tune a compound's affinity and selectivity for its biological target. The pyrazine ring itself is an electron-deficient system, which influences its interactions and metabolic profile.
Modifying the pyrazine ring of the 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole scaffold can lead to significant changes in biological activity by:
Modulating Electronic Properties: Introducing electron-donating groups (EDGs) such as amino or methoxy (B1213986) groups can increase the electron density of the ring, potentially enhancing pi-stacking interactions or altering the pKa of the nitrogen atoms. Conversely, electron-withdrawing groups (EWGs) can decrease basicity and may direct binding interactions differently.
Altering Steric Profile: The size and shape of substituents can be used to probe the steric tolerance of the target's binding pocket. Bulky groups may either enhance binding by filling a large hydrophobic pocket or decrease affinity by causing steric clashes.
Introducing New Interaction Points: Adding substituents capable of forming hydrogen bonds (e.g., -OH, -NH2, -CONH2) can introduce new, specific interactions with amino acid residues in the target protein, thereby increasing both affinity and selectivity.
A complete SAR study of the pyrazine moiety would be necessary to identify the optimal substitution pattern for a given biological target.
| Substituent Type | Example | Potential Impact on Affinity/Selectivity |
|---|---|---|
| Hydrogen Bond Donor/Acceptor | -OH, -NH2, -C(O)NH2 | May introduce new, specific hydrogen bonds with the target, potentially increasing affinity and selectivity. |
| Small Alkyl Groups | -CH3 | Can probe small hydrophobic pockets within the binding site to increase affinity. |
| Bulky/Lipophilic Groups | -Phenyl, -t-Butyl | May enhance binding through increased van der Waals or hydrophobic interactions if a suitable pocket is available. |
| Electron-Donating Groups (EDG) | -OCH3, -N(CH3)2 | Increases electron density of the pyrazine ring, potentially modulating stacking interactions and basicity. |
Impact of Halogenation (Bromine at 7-Position) on Physicochemical and Pharmacological Profiles
The key impacts of the 7-bromo substituent include:
Increased Lipophilicity: Bromine is a lipophilic atom, and its presence significantly increases the compound's lipophilicity (logP). This can enhance membrane permeability and cell penetration but may also lead to increased metabolic turnover or off-target effects if not optimized.
Metabolic Blocking: The C7 position could be susceptible to metabolic oxidation (hydroxylation). The presence of a bromine atom at this position can block this metabolic pathway, thereby increasing the compound's metabolic stability and prolonging its duration of action.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site of a protein. This can be a powerful tool for enhancing binding affinity and selectivity.
Electronic Effects: As an electron-withdrawing group, the bromine atom influences the electronic distribution of the entire benzoxazole ring system. This can affect the reactivity and binding properties of the molecule.
The strategic placement of a halogen, such as bromine at the 7-position, is therefore a critical consideration in the design of 1,2-benzoxazole-based compounds.
| Property | Impact of Bromine | Consequence |
|---|---|---|
| Lipophilicity (logP) | Increase | May improve membrane permeability; could also increase nonspecific binding and metabolism. |
| Metabolic Stability | Increase | Blocks potential site of metabolism, potentially leading to a longer biological half-life. |
| Target Binding | Potential for Halogen Bonding | Can introduce a specific, high-affinity interaction with the target, enhancing potency and selectivity. |
| Electronic Profile | Electron-withdrawing | Modulates the electronic character of the scaffold, influencing overall molecular interactions. |
Conformation-Activity Relationships
The three-dimensional shape of a molecule, dictated by its preferred conformation, is paramount for its ability to bind to a biological target. For this compound, the crucial conformational feature is the torsional or dihedral angle between the planes of the benzoxazole and pyrazine rings. This biaryl system's conformation is governed by an interplay of steric and electronic factors.
The preferred conformation is a balance between:
Resonance Stabilization: A planar conformation would maximize π-system overlap between the two aromatic rings, which is energetically favorable.
Steric Hindrance: A planar arrangement can lead to steric clashes between atoms on adjacent rings. In this scaffold, the bromine atom at the 7-position and the hydrogen at the 4-position of the benzoxazole ring may clash with atoms on the pyrazine ring, disfavoring planarity.
Electrostatic Interactions: Repulsion between the lone pairs of electrons on the nitrogen atom of the benzoxazole ring (N2) and the adjacent nitrogen atom of the pyrazine ring (N1) would strongly disfavor a planar conformation.
The resulting low-energy conformation will likely be non-planar, with a specific "twist" angle between the two rings. This defined three-dimensional arrangement is what the biological target recognizes. Any modification to the scaffold that alters this preferred dihedral angle—for instance, by introducing bulky substituents near the linkage—would be expected to significantly impact biological activity. Therefore, maintaining the optimal conformation is a key objective in the design of new analogues.
Scaffold Hopping and Isosteric Replacements for Enhanced Potency or Selectivity
Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures that retain the key binding interactions of a known active compound but possess improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. For this compound, several scaffold hopping and isosteric replacement strategies can be envisioned.
1,2-Benzoxazole Core Replacement: The 1,2-benzoxazole scaffold could be replaced with other bicyclic heteroaromatic systems that maintain a similar spatial arrangement of key functional groups. A successful example in a different therapeutic area involved hopping from a benzofuran (B130515) to a benzoxazole scaffold to develop new inhibitors. Potential isosteres for the 1,2-benzoxazole core include benzothiazole (B30560), indazole, indole, and benzofuran.
Pyrazine Ring Isosteric Replacement: The pyrazine ring can be replaced by other 5- or 6-membered nitrogen-containing heterocycles. This can be used to modulate the basicity, hydrogen-bonding capacity, and metabolic stability of the molecule. For example, replacing pyrazine with pyridine (B92270) would remove one nitrogen atom, altering the compound's pKa and hydrogen bonding pattern. Other potential replacements include pyrimidine (B1678525), pyridazine, or even five-membered rings like thiazole (B1198619) or imidazole.
Each of these modifications creates a new chemical series that must be optimized, but the strategy of scaffold hopping allows for the exploration of new chemical space while leveraging the knowledge gained from the original lead compound.
| Original Moiety | Potential Replacement | Rationale for Replacement |
|---|---|---|
| 1,2-Benzoxazole | Benzothiazole | Introduces a sulfur atom, altering electronic properties and potential for different interactions. |
| Indazole | Changes the heteroatom arrangement and hydrogen bonding capabilities. | |
| Benzofuran | Removes the ring nitrogen, eliminating a hydrogen bond acceptor and altering polarity. | |
| Pyrazine | Pyridine | Reduces the number of nitrogen atoms, decreasing basicity and potentially improving metabolic stability. |
| Pyrimidine | Alters the relative positions of the nitrogen atoms, which can fine-tune interactions with the target. | |
| Thiazole | Replaces a 6-membered ring with a 5-membered ring, changing the geometry and electronic properties. |
Potential Non Clinical Applications of 7 Bromo 3 Pyrazin 2 Yl 1,2 Benzoxazole
Agrochemical Applications
The benzoxazole (B165842) and pyrazine (B50134) moieties are integral components in the development of various agrochemicals. nih.gov These heterocyclic structures are recognized for a broad spectrum of biological activities, making them key scaffolds in the discovery of new agricultural products. nih.govmdpi.com Research into benzoxazole and benzothiazole (B30560) derivatives, for instance, has led to significant advancements in herbicides and insecticides. nih.gov
Herbicidal Properties
Compounds containing pyrazine or benzoxazole rings have demonstrated notable herbicidal activity. Pyrazine derivatives, for example, can act as growth inhibitors. researchgate.net Some pyrazine-containing compounds are suitable as selective herbicides, inducing chlorosis in weeds without harming crops. researchgate.net Similarly, certain substituted pyrazolyl benzoxazole derivatives have been shown to exhibit high herbicidal activity against both gramineous and latifoliate weeds. researchgate.net These compounds often act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (Protox), a key target for many commercial herbicides. researchgate.net The herbicidal potential of such compounds is often evaluated through growth inhibition assays on various plant species.
Table 1: Examples of Herbicidal Activity in Pyrazine and Benzoxazole Derivatives
| Compound Class | Example Compound(s) | Target Weeds | Activity Noted |
|---|---|---|---|
| Pyrazine Derivatives | Novel pyrazine-sulfonylcarbamates | Wild oats, yellow foxtail | 100% growth inhibition at a dosage of 1.12 g/m² |
Insecticidal Activity
The benzoxazole scaffold is present in compounds with a broad spectrum of insecticidal activity. mdpi.com For instance, Oxazosulfyl is the first benzoxazole-based insecticide, primarily used for controlling rice pests. mdpi.com The introduction of specific substituents, such as a strong electron-withdrawing group like trifluoromethyl, has been shown to play a significant role in the insecticidal activity of benzoxazole compounds. researchgate.net The mechanism of action for some of these insecticides involves activating the release of calcium ions from the central neurons of insects. researchgate.net
Fungicidal and Bactericidal Agents in Crop Protection
Benzoxazole derivatives are well-documented for their fungicidal and bactericidal properties, which are crucial for crop protection. nih.govnih.gov These compounds have shown efficacy against a range of plant pathogens.
For bactericidal applications, benzoxazole derivatives have demonstrated good activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzicola (Xoc), Xanthomonas citri subsp. citri (Xac), and Ralstonia solanacearum. nih.gov The introduction of electron-withdrawing groups or specific heterocyclic moieties like pyridine (B92270) can enhance the antibacterial spectrum and efficacy of these compounds. nih.gov
In terms of fungicidal activity, various benzoxazole derivatives have been synthesized and evaluated. mdpi.com For example, certain N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide derivatives have shown promising results against fungal pathogens. mdpi.com The antifungal activity can be influenced by the nature of the acyl ligand attached to the benzoxazole skeleton. mdpi.com Research has demonstrated that some benzoxazole compounds can inhibit spore germination, a critical process in fungal propagation. nih.gov
Table 2: Examples of Antimicrobial Activity in Benzoxazole Derivatives Against Plant Pathogens
| Compound Class | Pathogen | Activity Metric | Result |
|---|---|---|---|
| Benzoxazole Derivative | Xanthomonas oryzae pv. oryzicola (Xoc) | EC₅₀ | 47.6 mg/L |
| Benzoxazole Derivative | Xanthomonas citri subsp. citri (Xac) | EC₅₀ | 36.8 mg/L |
| Pyridyl-benzoxazole Derivative | Sclerotinia sclerotiorum | Inhibition Rate | 87.5% at 100 mg/L |
Applications in Materials Science
The constituent heterocycles of 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole suggest potential utility in materials science, particularly in optoelectronics and coordination chemistry.
Optoelectronic Properties (e.g., Two-Photon Induced Blue Fluorescent Emission)
Benzoxazole and pyrazine derivatives are known fluorophores and have been incorporated into materials with interesting optoelectronic properties. acs.orgresearchgate.net Benzoxazole-based chromophores, in particular, have been investigated for their two-photon absorption (2PA) properties. rsc.orgacs.org 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, which can lead to fluorescent emission at a shorter wavelength (e.g., blue emission) than the excitation wavelength would suggest in a linear process. This property is highly valuable for applications such as bio-imaging, optical data storage, and microfabrication. rsc.org
Research on linear donor-π-acceptor (D-π-A) and multi-branched fluorophores containing benzoxazole has shown that their 2PA cross-sections can be substantial. rsc.org The specific structure and electronic properties of the molecule, including the nature of electron-donating and accepting groups, significantly influence its photophysical characteristics. rsc.org Similarly, 2,5-di(aryleneethynyl)pyrazine derivatives have been studied for their photoluminescence and potential use in organic light-emitting diodes (OLEDs), where they can enhance electron-transporting properties. researchgate.net
Table 3: Two-Photon Absorption (2PA) Properties of Example Benzoxazole Derivatives
| Compound Type | Maximum 2PA Cross-Section (σ₂ₚₐ) | Solvent |
|---|---|---|
| Multi-branched Benzoxazole-based Chromophore | 2702 GM* | DMF |
| 2-(2′-Hydroxyphenyl)benzoxazole (HPBO) Derivative | 530 GM | Not Specified |
| HPBO Derivative (under basic conditions) | 4120 GM | Not Specified |
*1 GM = 1 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ acs.org
Ligands for Metal Complexes
Both benzoxazole and pyrazine moieties contain nitrogen and/or oxygen atoms with lone pairs of electrons, making them excellent candidates for acting as ligands that can coordinate with metal ions to form metal complexes. nih.govnih.gov The formation of such complexes can significantly alter the chemical, physical, and biological properties of the organic ligand. nih.gov
Benzoxazole derivatives have been used to prepare complexes with various transition metals, and these complexes have been studied for applications in reversing multidrug resistance in bacteria. nih.gov The pyrazine ring, with its two nitrogen atoms, can act as a bridging ligand to form coordination polymers or as a simple monodentate or bidentate ligand. mdpi.com The ability of this compound to form metal complexes could lead to new materials with tailored magnetic, electronic, or catalytic properties, depending on the choice of metal ion and the resulting coordination geometry.
Analytical Chemistry: Probe Development and Derivatizing Agents
The functional groups within this compound provide a versatile platform for the rational design of novel analytical tools. The benzoxazole and pyrazine systems, in particular, are known to be present in molecules with interesting photophysical and coordination properties.
Probe Development: The development of chemical probes for the detection and quantification of various analytes is a cornerstone of analytical chemistry. The pyrazine moiety, with its two nitrogen atoms, can act as a chelating ligand for a variety of metal ions. This coordination event can, in turn, influence the electronic properties of the entire molecule. Benzoxazole derivatives are often fluorescent, and this fluorescence can be modulated by the binding of an analyte to the pyrazine group. For instance, the binding of a metal ion could lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, forming the basis of a sensor. Furthermore, the bromine atom could serve as a heavy atom, potentially inducing phosphorescence and allowing for time-resolved measurements, which can reduce background interference and improve sensitivity.
Derivatizing Agents: In analytical techniques such as chromatography and mass spectrometry, derivatization is often employed to improve the separation or detection of target molecules. The bromine atom on the benzoxazole ring of this compound serves as a reactive handle. It can undergo nucleophilic substitution reactions, allowing the compound to be covalently attached to other molecules. This could be particularly useful for tagging molecules that lack a suitable chromophore or fluorophore, thereby rendering them detectable by UV-Vis or fluorescence spectroscopy.
Precursor for Advanced Synthetic Intermediates
In synthetic organic chemistry, the value of a molecule is often determined by its potential to be transformed into more complex and valuable structures. The bromine atom of this compound makes it a highly attractive building block for the synthesis of a wide array of more elaborate molecules through various cross-coupling reactions.
The carbon-bromine bond on the benzoxazole ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of bromo-substituted heterocycles in such transformations is well-documented. For example, the bromine atom at the 7-position can be readily displaced through reactions like the Suzuki-Miyaura coupling with boronic acids, the Stille coupling with organotin reagents, or the Negishi coupling with organozinc reagents. researchgate.net
This versatility allows for the introduction of a diverse range of substituents at the 7-position of the benzoxazole core. The ability to introduce new functional groups through these reliable and high-yielding reactions makes this compound a valuable intermediate for the construction of complex molecular architectures, potentially leading to the discovery of new materials or biologically active compounds.
Below is a table illustrating the potential cross-coupling reactions that this compound could undergo to form advanced synthetic intermediates.
| Cross-Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Typical) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 7-Aryl/Heteroaryl-3-pyrazin-2-yl-1,2-benzoxazole | Pd(PPh₃)₄ / Base |
| Stille | Organotin Reagent | 7-Substituted-3-pyrazin-2-yl-1,2-benzoxazole | Pd(PPh₃)₄ |
| Negishi | Organozinc Reagent | 7-Alkyl/Aryl-3-pyrazin-2-yl-1,2-benzoxazole | Pd(dppf)Cl₂ |
| Buchwald-Hartwig | Amine | 7-Amino-3-pyrazin-2-yl-1,2-benzoxazole | Palladium Catalyst / Ligand / Base |
| Sonogashira | Terminal Alkyne | 7-Alkynyl-3-pyrazin-2-yl-1,2-benzoxazole | PdCl₂(PPh₃)₂ / CuI / Base |
These reactions highlight the synthetic utility of this compound as a versatile scaffold for creating a library of derivatives with tailored electronic and steric properties for various applications in materials science and medicinal chemistry research.
Future Research Directions and Challenges for 7 Bromo 3 Pyrazin 2 Yl 1,2 Benzoxazole Research
Development of Novel and Efficient Synthetic Routes
A primary challenge and a crucial first step in the comprehensive study of 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole is the development of efficient and scalable synthetic protocols. Drawing inspiration from established methods for the synthesis of benzoxazole (B165842) and pyrazine (B50134) derivatives, several potential strategies can be envisioned. organic-chemistry.org These methods often involve the condensation of a substituted 2-aminophenol (B121084) with a carboxylic acid derivative. In this case, a key intermediate would likely be a brominated 2-aminophenol, which would be reacted with a pyrazine-2-carboxylic acid or its activated derivative.
Future research should focus on optimizing reaction conditions to maximize yield and purity, while also exploring greener and more sustainable synthetic approaches. The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, would be particularly valuable for improving efficiency and reducing waste.
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Key Reactants | Potential Advantages | Potential Challenges |
| Condensation Reaction | 2-Amino-6-bromophenol and Pyrazine-2-carbonyl chloride | Direct formation of the benzoxazole ring | Availability and stability of reactants; control of side reactions |
| Microwave-Assisted Synthesis | 2-Amino-6-bromophenol and Pyrazine-2-carboxylic acid | Reduced reaction times; potentially higher yields | Specialized equipment required; optimization of microwave parameters |
| Flow Chemistry | Continuous feeding of reactants through a microreactor | Precise control over reaction conditions; improved safety and scalability | High initial setup cost; potential for clogging |
Comprehensive Mechanistic Elucidation of Observed Biological Activities
Given that benzoxazole and pyrazine moieties are present in numerous biologically active compounds, it is highly probable that this compound will exhibit interesting pharmacological properties. nih.govglobalresearchonline.netresearchgate.netnih.gov Benzoxazole derivatives are known to possess a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govijprs.com Similarly, pyrazole-containing compounds (structurally related to pyrazines) have demonstrated a broad spectrum of biological actions. nih.govias.ac.in
Initial research should involve broad in vitro screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens to identify any significant biological activity. Should any promising activity be observed, subsequent research must focus on elucidating the underlying mechanism of action. This would involve a combination of biochemical assays, molecular biology techniques, and cell-based studies to identify the specific cellular targets and pathways modulated by the compound.
Exploration of New Pharmacological Targets and Therapeutic Areas (Pre-clinical)
A key area of future research will be the identification of novel pharmacological targets for this compound. Based on the activities of related compounds, several therapeutic areas warrant investigation in preclinical models. For instance, the anti-inflammatory properties of benzoxazole derivatives suggest potential applications in treating inflammatory disorders. ijprs.com
Furthermore, the structural features of this compound may lend themselves to targeting specific enzymes or receptors. For example, many kinase inhibitors incorporate heterocyclic ring systems similar to benzoxazole and pyrazine. Therefore, screening against a panel of kinases could reveal novel targets for cancer therapy. Preclinical studies using animal models of relevant diseases will be essential to validate these potential therapeutic applications.
Advanced Computational Modeling for Predictive Design
Computational modeling and chemoinformatics will be invaluable tools in guiding the future development of this compound and its analogs. Molecular docking studies can be employed to predict the binding affinity of the compound to various biological targets, helping to prioritize experimental screening efforts. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate structural features with biological activity, enabling the rational design of more potent and selective derivatives.
These computational approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.
Investigation into Degradation Pathways and Environmental Fate (Non-clinical)
A comprehensive understanding of the metabolic fate and environmental impact of this compound is crucial for its potential development as a therapeutic agent or for other applications. Non-clinical studies should be conducted to identify the metabolic pathways of the compound in vitro and in vivo. This includes identifying the major metabolites and the enzymes responsible for their formation.
Discovery of Novel Applications Beyond Current Scope
While the initial focus of research on this compound is likely to be in the area of medicinal chemistry, its unique chemical structure may lend itself to a variety of other applications. For instance, many heterocyclic compounds exhibit interesting photophysical properties, suggesting potential uses in materials science as organic light-emitting diodes (OLEDs) or fluorescent probes.
Exploratory research into these non-medical applications could open up new avenues for the utilization of this compound and its derivatives. Serendipitous discoveries in these areas could lead to the development of novel technologies with significant commercial and scientific impact.
Q & A
Q. What synthetic methodologies are recommended for introducing bromine at the 7-position of 1,2-benzoxazole derivatives?
Bromination at specific positions of heterocyclic scaffolds often requires regioselective strategies. For 1,2-benzoxazoles, direct electrophilic bromination using Br₂ in acetic acid (with NaOAc as a base) is a common approach . However, steric and electronic factors may necessitate alternative routes, such as halogen exchange (e.g., using CuBr₂) or Pd-catalyzed coupling with brominated precursors. Optimization of reaction conditions (temperature, solvent, catalyst) is critical to minimize side products like dibrominated analogs .
Q. How can the purity and structural integrity of 7-bromo-1,2-benzoxazole intermediates be validated?
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for downstream applications) .
- Spectroscopy : Confirm the bromine substitution pattern via -NMR (absence of aromatic protons at the 7-position) and -NMR (C-Br coupling). Mass spectrometry (ESI-MS or EI-MS) should match the molecular ion [M+H]⁺ peak .
- X-ray crystallography : For unambiguous confirmation, crystallize the compound and compare bond lengths/angles with similar brominated heterocycles (e.g., 2-(6-bromo-3-pyridyl) derivatives) .
Q. What are the typical reactivity patterns of 7-bromo-1,2-benzoxazoles in cross-coupling reactions?
The bromine atom at the 7-position is reactive in Suzuki-Miyaura (with aryl boronic acids) and Sonogashira (with terminal alkynes) couplings. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with K₂CO₃ or Cs₂CO₃ as bases in THF or DMF. Monitor reaction progress via TLC to prevent over-coupling or debromination .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of 7-bromo-1,2-benzoxazole in nucleophilic aromatic substitution (SNAr)?
The electron-withdrawing benzoxazole ring activates the bromine for SNAr. However, steric hindrance from the pyrazine substituent at the 3-position may slow reactions with bulky nucleophiles (e.g., aryl amines). Computational studies (DFT calculations) can model charge distribution and predict sites of reactivity. Compare with analogs like 7-bromoimidazo[1,2-a]pyrazines to identify substituent-dependent trends .
Q. What strategies resolve contradictions in biological activity data for 7-bromo-1,2-benzoxazole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles.
- Dose-response validation : Test compounds across a wide concentration range (e.g., 0.1–100 µM) in triplicate.
- Metabolic stability : Assess liver microsome stability to rule out false positives from rapid degradation .
- Structural analogs : Compare with 7-chloro or 7-iodo derivatives to isolate bromine-specific effects .
Q. How can computational modeling guide the design of 7-bromo-1,2-benzoxazole-based kinase inhibitors?
- Docking studies : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR or CDK2). The pyrazine moiety may engage in π-π stacking, while the bromine enhances hydrophobic interactions.
- ADMET prediction : Tools like SwissADME can forecast solubility and CYP450 interactions, critical for lead optimization .
Methodological Considerations
Q. Table 1: Comparison of Bromination Methods for 1,2-Benzoxazoles
Q. Table 2: Key Spectral Data for 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole
| Technique | Key Observations |
|---|---|
| -NMR | δ 8.65 (d, pyrazine-H), δ 7.92 (s, C7-H absent) |
| -NMR | δ 152.1 (C-Br), δ 148.9 (pyrazine-C) |
| HRMS (ESI+) | [M+H]⁺ calcd. for C₁₁H₆BrN₃O: 298.9652 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
